molecular formula C21H16O11 B073812 Citrosalic acid CAS No. 1400-58-4

Citrosalic acid

Cat. No.: B073812
CAS No.: 1400-58-4
M. Wt: 444.3 g/mol
InChI Key: MZRMRMTUUHHONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylic acid derivatives, such as acetylsalicylic acid (aspirin) and sulfosalicylic acid, are well-documented for their medicinal and industrial applications, including anti-inflammatory, analgesic, and chelating properties . However, direct references to Citrosalic acid are absent in the provided evidence, necessitating inferences based on structurally analogous compounds.

Properties

CAS No.

1400-58-4

Molecular Formula

C21H16O11

Molecular Weight

444.3 g/mol

IUPAC Name

2-[2-[4-[2-(2-carboxyphenoxy)-2-oxoethyl]-5-oxo-1,3-dioxolan-4-yl]acetyl]oxybenzoic acid

InChI

InChI=1S/C21H16O11/c22-16(31-14-7-3-1-5-12(14)18(24)25)9-21(20(28)29-11-30-21)10-17(23)32-15-8-4-2-6-13(15)19(26)27/h1-8H,9-11H2,(H,24,25)(H,26,27)

InChI Key

MZRMRMTUUHHONC-UHFFFAOYSA-N

SMILES

C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O

Canonical SMILES

C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O

Other CAS No.

1400-58-4

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Condensation via Citramalate Synthase (CMS)

In microbial biosynthesis, CMS catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate:

Pyruvate+Acetyl CoACMSCitramalyl CoACitramalic acid\text{Pyruvate}+\text{Acetyl CoA}\xrightarrow{\text{CMS}}\text{Citramalyl CoA}\rightarrow \text{Citramalic acid}

Key Parameters :

ParameterValueSource
CMS specific activity2.9 µmol/min/mg protein
KmK_m (pyruvate)0.34 mM (mutant CimA3.7)
KmK_m (acetyl-CoA)0.11 mM (mutant CimA3.7)
Fed-batch yield (E. coli)60 g/L, 0.53 g/g glucose
  • Engineered Pathways : Overexpression of CMS and citrate synthase variants (e.g., GltA[F383M]) redirects carbon flux, enhancing citramalate production .

Chemical Oxidation of 3-Methyl-3-Buten-1-ol

Industrial synthesis involves the nitric acid (HNO₃) oxidation of 3-methyl-3-buten-1-ol in a one-stage process with nitrogen dioxide (NO₂):

C5H10O+HNO3+NO2Citramalic acid+byproducts\text{C}_5\text{H}_{10}\text{O}+\text{HNO}_3+\text{NO}_2\rightarrow \text{Citramalic acid}+\text{byproducts}

Process Conditions :

ParameterValue
Temperature45–85°C (optimal: 50–75°C)
CatalystCopper or vanadium compounds
Reaction Time2 hours (batch)
Yield4 g pure acid from 6.74 g feed
  • Key Insight : Higher temperatures (>40°C) prevent carbon loss, unlike prior methods .

Decomposition via Citramalyl-CoA Lyase

In metabolic pathways, (S)-citramalyl-CoA lyase cleaves citramalyl-CoA into acetyl-CoA and pyruvate :

Citramalyl CoAlyaseAcetyl CoA+Pyruvate\text{Citramalyl CoA}\xrightarrow{\text{lyase}}\text{Acetyl CoA}+\text{Pyruvate}

  • Biological Role : Links citramalate metabolism to the TCA cycle .

Role in Rare Earth Element (REE) Leaching

Citramalic acid solubilizes REEs from monazite ores, outperforming citric acid in selectivity:

Leaching Performance :

ParameterCitramalic AcidCitric Acid
REE Solubilization5.1 mg/L (pH 2.5)6.5 mg/L (pH 2.5)
Thorium (Th) Release0.25 ± 0.01 mg/L1.18 ± 0.01 mg/L
  • Advantage : Lower Th co-leaching reduces radioactive waste .

Acid-Base Reactions

As a dicarboxylic acid, citramalic acid undergoes neutralization reactions (e.g., with sodium bicarbonate) :

C5H8O5+NaHCO3NaC5H7O5+CO2+H2O\text{C}_5\text{H}_8\text{O}_5+\text{NaHCO}_3\rightarrow \text{NaC}_5\text{H}_7\text{O}_5+\text{CO}_2+\text{H}_2\text{O}

  • Application : Used in educational demonstrations of stoichiometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural features, chemical properties, and applications:

Compound Chemical Formula Key Functional Groups pKa Primary Applications
Salicylic Acid C₇H₆O₃ Carboxylic acid, phenolic –OH 2.97, 13.6 Topical keratolytic, precursor to aspirin
Acetylsalicylic Acid C₉H₈O₄ Acetylated phenolic –OH 3.5 Anti-inflammatory, analgesic, antipyretic
Sulfosalicylic Acid C₇H₆O₆S Sulfonic acid, phenolic –OH ~1.0, 2.8, 11 Urine protein precipitation, chelating agent
Citric Acid C₆H₈O₇ Three carboxylic acid groups 3.1, 4.8, 6.4 Food preservative, pH buffer, chelator

Key Differences and Research Findings

Acidity and Solubility :

  • Sulfosalicylic acid’s sulfonic group confers stronger acidity (pKa ~1.0) and higher water solubility compared to salicylic acid . Citrosalic acid, if structurally analogous, might exhibit intermediate acidity between citric acid (pKa 3.1) and salicylic acid (pKa 2.97) .
  • Acetylsalicylic acid’s acetyl group reduces gastric irritation but slightly lowers acidity (pKa 3.5 vs. 2.97 for salicylic acid) .

Pharmacological Activity: Salicylic acid’s free phenolic –OH group is critical for cyclooxygenase (COX) inhibition. Acetylation in aspirin enhances systemic absorption but reduces direct topical efficacy .

Industrial and Analytical Applications: Sulfosalicylic acid is used in protein quantification due to its strong precipitating action . Citric acid’s chelating ability is leveraged in metal ion sequestration, a property that this compound might enhance through combined phenolic and carboxylic groups .

Q & A

Basic Research Questions

Q. What experimental protocols are optimal for synthesizing Citrosalic acid while ensuring high yield and purity?

  • Methodological Answer : Synthesis should follow reproducible procedures with rigorous control of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization via HPLC (for purity) and NMR/FTIR (for structural confirmation) is critical. Experimental sections must detail reagent sources, purification steps, and validation metrics to enable replication .

Q. Which analytical techniques are most effective for assessing this compound’s stability under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies using UV-Vis spectroscopy or mass spectrometry under controlled pH, temperature, and light exposure can quantify degradation products. Data should be tabulated to compare degradation rates, with statistical analysis (e.g., ANOVA) to identify significant stability thresholds .

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ tandem techniques like LC-MS/MS for specificity. Calibration curves using spiked samples and recovery rate calculations (≥80%) are essential. Cross-validate results with independent methods (e.g., GC-MS) to minimize false positives .

Advanced Research Questions

Q. What mechanistic approaches can elucidate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use in silico docking simulations (AutoDock, Schrödinger) paired with in vitro assays (SPR, fluorescence quenching). Compare binding affinities (Kd/IC50) across studies, and address discrepancies by standardizing assay conditions (pH, buffer composition) .

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data, applying heterogeneity tests (I² statistic). Replicate conflicting experiments under identical conditions, and evaluate confounding variables (e.g., solvent choice, cell lines). Transparent reporting of negative results is critical .

Q. What computational strategies are effective for modeling this compound’s physicochemical properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties and reaction pathways. Validate models against experimental data (e.g., XRD for crystal structure, DSC for thermal behavior). Use software like Gaussian or ORCA with benchmarked basis sets .

Methodological Frameworks for this compound Research

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure sample sizes are statistically powered and protocols adhere to ethical guidelines for animal/human studies .
  • Data Presentation : Use tables to summarize comparative results (e.g., synthesis yields, IC50 values). Figures should highlight trends (e.g., dose-response curves) with error bars and p-values .
  • Literature Gaps : Apply PICO framework (Population, Intervention, Comparison, Outcome) to define studies. For instance: “How does this compound (Intervention) inhibit inflammation (Outcome) in murine models (Population) compared to aspirin (Comparison)?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.